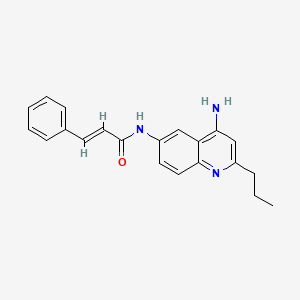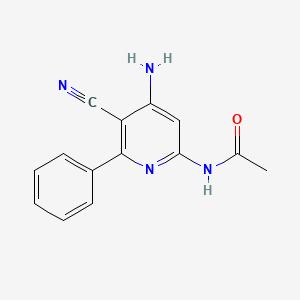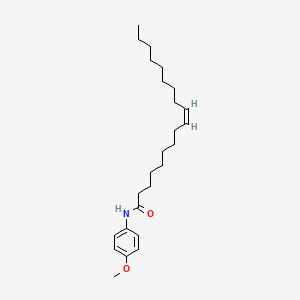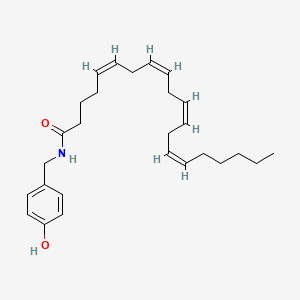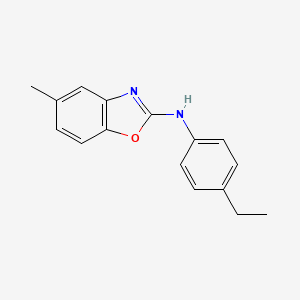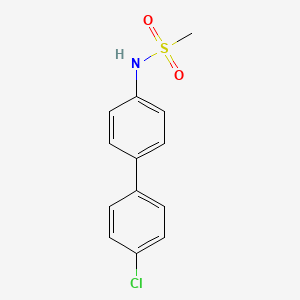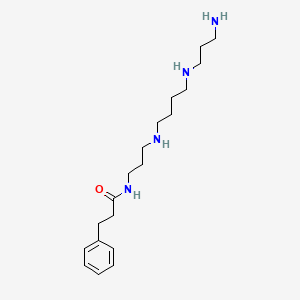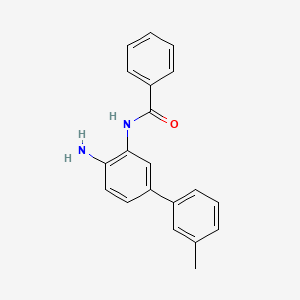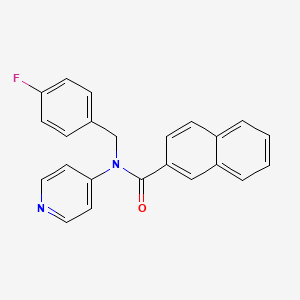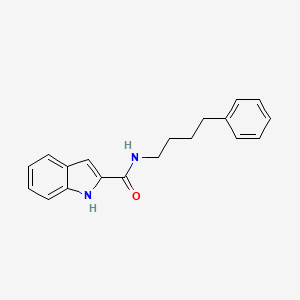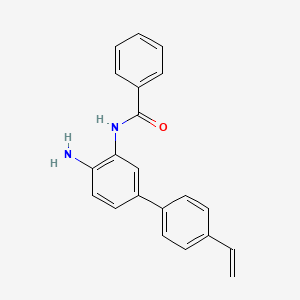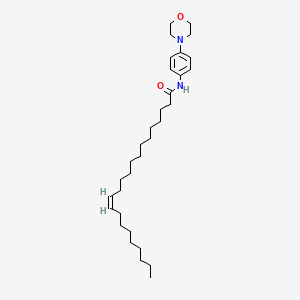
N-(4-morpholinophenyl)docos-13-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-morpholinophenyl)docos-13-enamide is a chemical compound that belongs to the class of fatty acid amides. It is derived from the condensation of 13-docosenoic acid with 4-morpholinophenylamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)docos-13-enamide typically involves the reaction of 13-docosenoic acid with 4-morpholinophenylamine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the condensation reaction. The process may also involve the use of solvents to dissolve the reactants and improve the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)docos-13-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(4-morpholinophenyl)docos-13-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)docos-13-enamide involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-morpholinophenyl)docos-13-enamide include:
Erucamide: A fatty acid amide derived from erucic acid.
Oleamide: A fatty acid amide derived from oleic acid.
Stearamide: A fatty acid amide derived from stearic acid.
Uniqueness
This compound is unique due to its specific structure, which includes a morpholine ring and a long-chain fatty acid. This unique structure imparts distinct properties and applications compared to other fatty acid amides .
Properties
Molecular Formula |
C32H54N2O2 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
(Z)-N-(4-morpholin-4-ylphenyl)docos-13-enamide |
InChI |
InChI=1S/C32H54N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(35)33-30-22-24-31(25-23-30)34-26-28-36-29-27-34/h9-10,22-25H,2-8,11-21,26-29H2,1H3,(H,33,35)/b10-9- |
InChI Key |
BNCLSGYMSOUADZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


